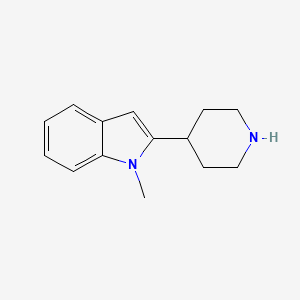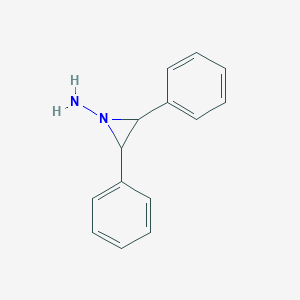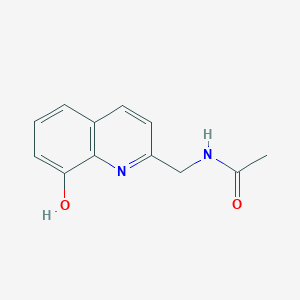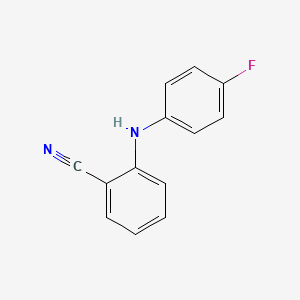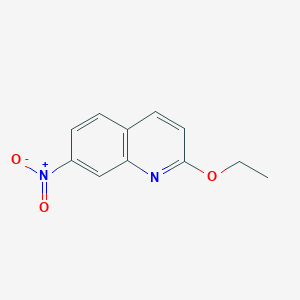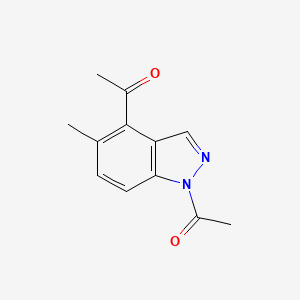
1,1'-(5-Methyl-1H-indazole-1,4-diyl)diethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(5-Methyl-1H-indazole-1,4-diyl)diethanone is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It is a research chemical primarily used in scientific studies and is not intended for human or veterinary use . The compound features an indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(5-Methyl-1H-indazole-1,4-diyl)diethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-methyl-1H-indazole with ethanoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(5-Methyl-1H-indazole-1,4-diyl)diethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,1’-(5-Methyl-1H-indazole-1,4-diyl)diethanone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1’-(5-Methyl-1H-indazole-1,4-diyl)diethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-indazole-5-amine: A structurally similar compound with a different functional group arrangement.
1-(4-Methyl-1H-indazol-5-yl)ethanone: Another related compound with a similar core structure but different substituents.
Uniqueness
1,1’-(5-Methyl-1H-indazole-1,4-diyl)diethanone is unique due to its specific substitution pattern on the indazole core, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
1415838-36-6 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
1-(1-acetyl-5-methylindazol-4-yl)ethanone |
InChI |
InChI=1S/C12H12N2O2/c1-7-4-5-11-10(12(7)8(2)15)6-13-14(11)9(3)16/h4-6H,1-3H3 |
Clave InChI |
UVWPHUXOTYCBCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)N(N=C2)C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


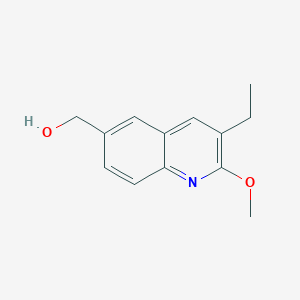
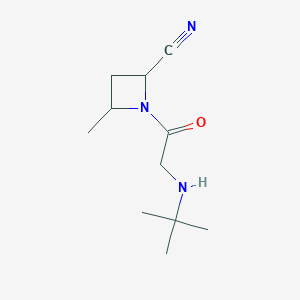

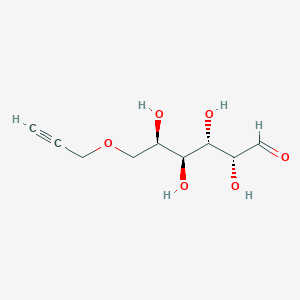
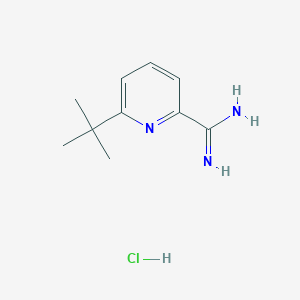
![7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B15068544.png)
